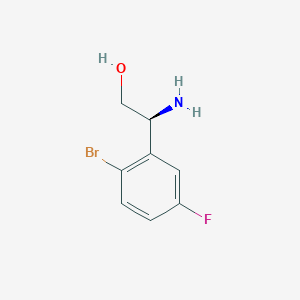

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL

Beschreibung

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL is a chiral amino alcohol derivative featuring a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and fluorine (F) at the meta (5th) position.

The compound’s structure implies applications in medicinal chemistry, particularly in enzyme inhibition or receptor binding, where halogen substituents and stereochemistry modulate interactions. However, specific biological data (e.g., IC₅₀, pharmacokinetics) are absent in the evidence, necessitating inferences from structurally related compounds.

Eigenschaften

Molekularformel |

C8H9BrFNO |

|---|---|

Molekulargewicht |

234.07 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(2-bromo-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

InChI-Schlüssel |

FLRLALVSLIHJIV-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1F)[C@@H](CO)N)Br |

Kanonische SMILES |

C1=CC(=C(C=C1F)C(CO)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-bromo-5-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-amino-2-(2-bromo-5-fluorophenyl)acetaldehyde.

Reduction: Formation of 2-amino-2-(2-bromo-5-fluorophenyl)ethanamine.

Substitution: Formation of 2-amino-2-(2-azido-5-fluorophenyl)ethan-1-OL.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs: Halogen Substitution Patterns

The position and type of halogen substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Position Effects :

- In collagenase inhibitors (), shifting Cl from 2,4- to 2,6-positions altered hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), impacting Gibbs free energy (-6.4 vs. -6.5 kcal/mol). Similarly, the 2-Br and 5-F substituents in the target compound may optimize steric/electronic interactions in binding pockets compared to other halogen arrangements.

- Meta-substituted F (e.g., 5-F in the target compound) may enhance metabolic stability compared to para-substituted analogs due to reduced oxidative susceptibility .

Enantiomeric Differences :

- The (R)-enantiomer of 5-bromo-2-fluorophenyl analog () highlights the role of stereochemistry. While biological data are unavailable, enantiomers often exhibit divergent binding affinities; e.g., (S)-forms may better fit chiral enzyme active sites.

Biologische Aktivität

(S)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL, also known as (S)-2-amino-2-(5-bromo-3-fluorophenyl)ethan-1-ol, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (S)-2-amino-2-(5-bromo-3-fluorophenyl)ethan-1-ol

- Molecular Formula : C8H9BrFNO

- CAS Number : 1213947-40-0

- Molecular Weight : 234.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of specific protein interactions and pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of p53-MDM2 Interaction : The compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is crucial for cancer cell growth inhibition .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and increasing levels of cleaved PARP, a marker for apoptosis .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HCT116 (p53+) | 2.6 | p53-dependent growth inhibition |

| HCT116 (p53−) | >30 | Loss of activity in p53 knockout cells |

| Human Fibroblasts | >21.5 | Low toxicity to normal cells |

The compound's selectivity for p53-positive cancer cells suggests a potential therapeutic application in targeting tumors with functional p53 pathways.

Antibacterial Activity

While primarily studied for its anticancer properties, preliminary investigations into the antibacterial activity of related compounds suggest potential efficacy against Gram-positive bacteria:

| Bacterium | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These findings indicate that modifications in the chemical structure can enhance antibacterial properties, although further studies are needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

- Growth Inhibition Studies : In vitro assays have confirmed that this compound exhibits potent growth inhibition in human colorectal cancer cells. The sulforhodamine B (SRB) assay was utilized to quantify antiproliferative activity, revealing a GI50 value indicative of strong efficacy against HCT116 cells .

- Computational Studies : Molecular docking studies have predicted favorable binding interactions between the compound and key proteins involved in tumor suppression, supporting its role as a potential therapeutic agent targeting the p53 pathway .

- Toxicity Assessments : Toxicity evaluations in non-cancerous cell lines demonstrated that while the compound effectively inhibits cancer cell growth, it maintains a relatively low toxicity profile towards normal human fibroblasts, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.